molecular formula C13H21NO4 B8140796 2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid

2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid

Cat. No.: B8140796
M. Wt: 255.31 g/mol
InChI Key: QTKBRNPDAUFWEE-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid is a synthetic organic compound that belongs to the class of spiro compounds. It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is usually carried out using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the Boc-protected nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The spirocyclic structure imparts unique conformational properties that influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid
  • 2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane

Uniqueness

2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc-protecting group. This combination imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)6-4-5-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBRNPDAUFWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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